An In-depth Technical Guide to 3-Chloro-4-(3-fluorophenoxy)aniline Hydrochloride: Synthesis, Properties, and Handling for Advanced Research
An In-depth Technical Guide to 3-Chloro-4-(3-fluorophenoxy)aniline Hydrochloride: Synthesis, Properties, and Handling for Advanced Research
This document provides a comprehensive technical overview of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride, a halogenated diaryl ether amine of significant interest in pharmaceutical and materials science research. Given the limited availability of public-domain data for this specific molecule, this guide synthesizes established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and safe handling. The methodologies described herein are grounded in established, validated chemical transformations, offering a practical guide for researchers in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is characterized by a core aniline ring substituted with a chlorine atom and a fluorophenoxy group. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility.
Inferred Physicochemical Data
The following table summarizes the predicted and inferred physicochemical properties of 3-Chloro-4-(3-fluorophenoxy)aniline and its hydrochloride salt, based on data from analogous compounds such as 3-chloro-4-(3-fluorobenzyloxy)aniline.[1][2][3][4] These values should be considered as estimates pending empirical validation.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Rationale/Source Analogy |
| Molecular Formula | C₁₂H₉ClFNO | C₁₂H₁₀Cl₂FNO | - |
| Molecular Weight | 237.66 g/mol | 274.12 g/mol | - |
| Appearance | Off-white to tan solid | White to off-white crystalline solid | Analogy with similar anilines[4] |
| Melting Point | Estimated 75-85 °C | Estimated >200 °C (with decomposition) | Analogy with 3-Chloro-4-(3-fluorobenzyloxy)aniline[4] and typical salt behavior |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Soluble in water, methanol; sparingly soluble in less polar organic solvents | General solubility of anilines and their hydrochloride salts[5] |
| pKa (of the anilinium ion) | Estimated 3.5 - 4.5 | - | Electron-withdrawing effects of substituents |
| XLogP3 | ~3.2 | - | Computational prediction based on structure |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride can be logically approached through a two-step process: the formation of the diaryl ether bond followed by the reduction of a nitro group to the target aniline. This is a well-established and robust strategy for this class of compounds.
Synthetic Workflow Diagram
The proposed synthetic route is illustrated below, commencing from commercially available starting materials.
Caption: Proposed synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride.
Step-by-Step Experimental Protocol
PART A: Synthesis of 2-Chloro-4-nitro-1-(3-fluorophenoxy)benzene (Ullmann Condensation)
The Ullmann condensation is a classic and reliable method for the formation of diaryl ether linkages, typically catalyzed by copper salts.[6][7][8][9][10]
-
Reactor Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-nitrophenol (1.0 eq), 3-fluorophenol (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous pyridine as the solvent (approximately 5-10 mL per gram of 2-chloro-4-nitrophenol).
-
Reaction Execution: Heat the reaction mixture to 120 °C and maintain for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired diaryl ether.
PART B: Synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline (Nitro Reduction)
The reduction of the nitro group is a standard transformation to obtain the corresponding aniline. A common and effective method involves the use of iron powder in the presence of an acidic promoter.[11]
-
Reactor Setup: In a round-bottom flask, suspend the synthesized 2-Chloro-4-nitro-1-(3-fluorophenoxy)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 5.0 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter the hot solution through Celite to remove the iron salts. Rinse the filter cake with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline product.
PART C: Formation of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride
Conversion to the hydrochloride salt is a straightforward acid-base reaction.
-
Dissolution: Dissolve the crude 3-Chloro-4-(3-fluorophenoxy)aniline in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product, 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely available, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.[12][13][14][15][16][17]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm. The amine protons (-NH₂) of the free base would appear as a broad singlet, which would shift downfield and broaden further in the hydrochloride salt (-NH₃⁺). |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 110-160 ppm. Carbon atoms attached to fluorine will exhibit characteristic C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z ≈ 237, with a characteristic M+2 isotope peak at m/z ≈ 239 due to the presence of chlorine. |
| Infrared (IR) Spectroscopy | The spectrum of the free base would show N-H stretching bands around 3300-3500 cm⁻¹, C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹, and C-Cl and C-F stretching in the fingerprint region. The hydrochloride salt would show a broad N-H stretching band for the ammonium group. |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following handling precautions are based on the known hazards of structurally related anilines and chloro/fluoroaromatic compounds.[18][19][20][21]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[19]
-
Irritation: Likely to cause skin and serious eye irritation.[18]
-
Chronic Effects: May cause damage to organs through prolonged or repeated exposure.[19]
-
Environmental Hazard: Potentially harmful to aquatic life.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
Substituted anilines, particularly those with halogen and ether functionalities, are crucial building blocks in medicinal chemistry and materials science.
-
Pharmaceuticals: This compound is a valuable intermediate for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The specific arrangement of substituents can influence binding affinity and selectivity for target enzymes.
-
Agrochemicals: The structural motifs present in this molecule are also found in some herbicides and fungicides.
-
Materials Science: Fluorinated aromatic compounds are often used in the development of advanced polymers and liquid crystals due to their unique electronic properties and thermal stability.
Conclusion
While specific experimental data for 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is not extensively documented in public literature, this guide provides a scientifically sound and practical framework for its synthesis, characterization, and handling. By leveraging established synthetic methodologies like the Ullmann condensation and drawing logical inferences from structurally similar molecules, researchers can confidently approach the use of this compound in their research endeavors. As with any novel chemical entity, empirical validation of the properties and optimization of the synthetic protocols are recommended.
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